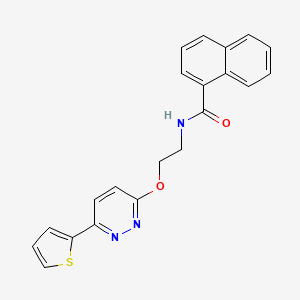

1-((1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

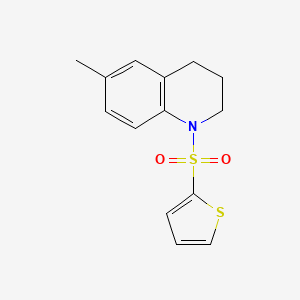

1-((1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane, commonly known as TFPD, is a chemical compound that has been widely studied for its potential applications in scientific research. TFPD is a diazepane derivative that contains both imidazole and sulfonamide functional groups. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

Imidazole-1-sulfonyl azide hydrochloride and its derivatives, including compounds with structures similar to the queried chemical, have been widely used as diazotransfer reagents. These compounds serve as "diazo donors" in the conversion of primary amines into azides and activated methylene substrates into diazo compounds. Such reagents are pivotal in synthetic chemistry due to their ability to act efficiently and safely under various conditions. For instance, the reagent has been noted for its shelf-stability, crystalline nature, and the ability to be synthesized from inexpensive materials on a large scale (Goddard-Borger & Stick, 2007).

Multicomponent Reactions

The compound and its related derivatives have also been used in multicomponent reactions, such as the Ugi reaction followed by intramolecular nucleophilic substitution. This approach facilitates the synthesis of diazepane or diazocane systems, providing a convergent route to various sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. Such methodologies offer a short, efficient pathway to complex molecular frameworks that are of interest in medicinal chemistry and material science (Banfi et al., 2007).

Catalysis

The chemical's derivatives have shown promising applications in catalysis, particularly in promoting multicomponent reactions under solvent-free conditions. For instance, 4-(1-Imidazolium) butane sulfonate, a related compound, has been used as a catalyst for the synthesis of substituted imidazoles, demonstrating the compound's utility in green chemistry through high yields, reusability of the catalyst, and environmental friendliness (Rahman et al., 2012).

Structural and Physical Property Studies

Derivatives of the queried compound have been subject to structural and physical property studies, underpinning their versatility in various synthetic and catalytic applications. The detailed characterization of these compounds includes spectroscopic analysis and reactivity profiles, which are essential for their application in organic synthesis and material science. For example, 4-Imidazol-1-yl-butane-1-sulfonic acid ionic liquid has been synthesized and characterized, showing dual solvent-catalyst properties for various organic transformations (Khaligh et al., 2019).

properties

IUPAC Name |

1-(1H-imidazol-5-ylsulfonyl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N4O4S2/c12-11(13,14)2-7-23(19,20)17-3-1-4-18(6-5-17)24(21,22)10-8-15-9-16-10/h8-9H,1-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWQGWDISBDHJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid](/img/structure/B2733343.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2733350.png)

![2-{[(2-Cyclopentylethyl)amino]methyl}phenol](/img/structure/B2733353.png)

![(2Z)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733356.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2733359.png)

![(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide](/img/structure/B2733360.png)

![1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol](/img/structure/B2733362.png)